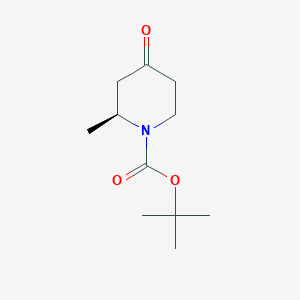(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
CAS No.: 790667-49-1
Cat. No.: VC2448812
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 790667-49-1 |
|---|---|
| Molecular Formula | C11H19NO3 |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
| Standard InChI Key | HQMYWQCBINPHBB-QMMMGPOBSA-N |
| Isomeric SMILES | C[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C |
| SMILES | CC1CC(=O)CCN1C(=O)OC(C)(C)C |
| Canonical SMILES | CC1CC(=O)CCN1C(=O)OC(C)(C)C |
Introduction
Physical and Chemical Properties
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate typically appears as a colorless to pale yellow liquid or solid, depending on purity and temperature conditions. The compound contains a piperidine ring with a methyl substituent at the 2-position, a ketone (oxo) functionality at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
Physical Properties
Table 1: Key Physical Properties of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
The compound exhibits good stability under normal laboratory conditions and is compatible with a range of reaction conditions, making it versatile for synthetic applications. Its tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides stability during various synthetic transformations while allowing selective deprotection under acidic conditions.
Chemical Reactivity
The compound's reactivity profile is dominated by the ketone functionality at the 4-position, which can undergo various transformations including:
-
Nucleophilic additions (such as with Grignard reagents)
-
Reductions to the corresponding alcohol
-
Wittig and related olefination reactions
-
Enolate formation and subsequent alkylation or aldol reactions
The Boc-protected nitrogen limits its nucleophilicity, allowing selective reactions at the ketone position. The methyl group at the 2-position creates a stereocenter that influences the stereochemical outcome of subsequent reactions.
Synthesis and Production Methods
General Synthetic Routes
Multiple synthetic pathways have been developed for the preparation of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. A commonly employed industrial method consists of several key steps:
This approach allows for efficient production of highly pure optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate using commercially available reagents and solvents.
From Benzyl-Protected Precursor
A documented synthetic route involves:
-
Starting with benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate (6.00 g, 24.3 mmol)
-
Adding palladium on carbon (1.03 g), ethanol (50 mL), and tetrahydrofuran (50 mL)
-
Treating with di-tert-butyl dicarbonate (5.82 g, 26.7 mmol)
-
Subjecting to Parr hydrogenation at 15 psi for 18 hours
-
Filtration and concentration yields the target compound at quantitative yield (5.52 g, 25.9 mmol)
From Phenylethyl Derivative
Another approach involves:
-
Dissolving N-(S)-L-phenylethyl-2-S-methyl-4-piperidinone in THF
-
Adding di-tert-butyl dicarbonate and palladium catalyst
-
Hydrogenation under specific conditions followed by filtration and purification
-
Yields of 39% of pure compound can be achieved, with additional product recovered from mother liquors
Recycling Process
An economically advantageous aspect of the industrial production involves racemizing the unwanted enantiomer remaining after optical resolution:
-
Treatment of the undesired enantiomer with bases such as sodium hydroxide, ammonium hydroxide, potassium hydroxide, or lithium hydroxide
-
Conducting the racemization in solvents like purified water, dichloromethane, toluene, ethyl acetate, methyl ethyl ketone, or mixtures
-
Optimal racemization conditions involve temperatures of 20-40°C (preferably, 25-35°C)
-
The resulting racemate is then recycled into the optical resolution step
Applications and Importance
Pharmaceutical Intermediates
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its importance stems from several key factors:
-
The compound provides a preformed chiral center with defined (S)-stereochemistry
-
The ketone functionality offers a versatile handle for further synthetic elaboration
-
The Boc protecting group allows for controlled manipulations and selective deprotection
-
It enables the preparation of enantiomerically pure active pharmaceutical ingredients
Specific pharmaceutical applications include serving as an intermediate in the synthesis of:
-
Chiral piperidine-containing drug candidates
-
CNS-active compounds
Chemical Research Applications
Beyond pharmaceutical synthesis, the compound finds utility in:
-
Fundamental studies of stereoselective reactions
-
Development of new synthetic methodologies
-
Structure-activity relationship studies in medicinal chemistry
-
As a model substrate for reaction optimization
Reaction Examples
Several documented reactions highlight the synthetic utility of this compound:
The compound is typically supplied with a purity of ≥97-98% and is often packaged under inert conditions to ensure stability.
Spectroscopic and Analytical Data
NMR Spectroscopy
¹H NMR data for (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate:
(400 MHz, CDCl₃): δ 4.67-4.75 (m, 1H), 4.20-4.27 (m, 1H), 3.32 (ddd, J=13.9, 11.2, 4.0 Hz, 1H), 2.68 (dd, J=14.5, 6.7 Hz, 1H), 2.48 (br ddd, J=15.3, 11.3, 6.9 Hz, 1H), 2.31-2.38 (m, 1H), 2.25 (ddd, J=14.5, 2.7, 1.8 Hz, 1H), 1.49 (s, 9H), 1.18 (d, J=6.8 Hz, 3H)
Mass Spectrometry
Mass spectral data:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume